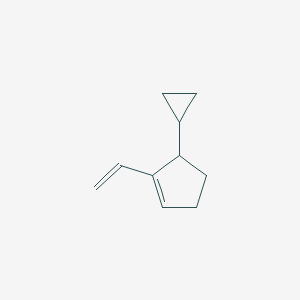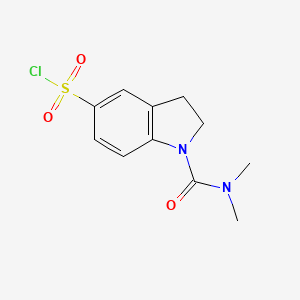
1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylcarbamoyl group, a dihydroindole ring, and a sulfonyl chloride group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Méthodes De Préparation
The synthesis of 1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2,3-dihydro-1H-indole with dimethylcarbamoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity through the use of advanced techniques and equipment .
Analyse Des Réactions Chimiques
1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form sulfonic acid and hydrochloric acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways, such as anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of 1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of enzyme active sites, inhibition of enzyme activity, and alteration of protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .
Comparaison Avec Des Composés Similaires
1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar substitution reactions but lacks the complexity and versatility of the indole structure.
Benzenesulfonyl chloride: Another sulfonyl chloride with a benzene ring, used in the synthesis of sulfonamides and sulfonate esters.
Tosyl chloride: A widely used sulfonyl chloride with a toluene ring, known for its application in protecting groups in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which provides a broader range of reactivity and applications compared to simpler sulfonyl chlorides.
Propriétés
Numéro CAS |
89732-01-4 |
|---|---|
Formule moléculaire |
C11H13ClN2O3S |
Poids moléculaire |
288.75 g/mol |
Nom IUPAC |
1-(dimethylcarbamoyl)-2,3-dihydroindole-5-sulfonyl chloride |
InChI |
InChI=1S/C11H13ClN2O3S/c1-13(2)11(15)14-6-5-8-7-9(18(12,16)17)3-4-10(8)14/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
UNSXMBZKAZGWRU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14375995.png)
![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
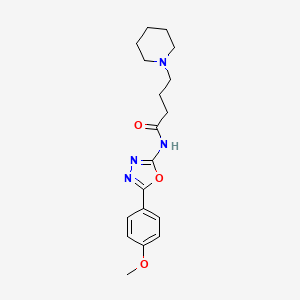
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
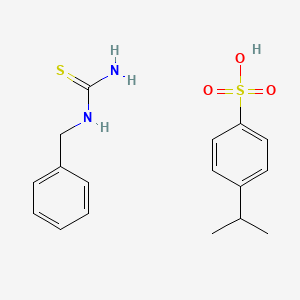
methanone](/img/structure/B14376026.png)
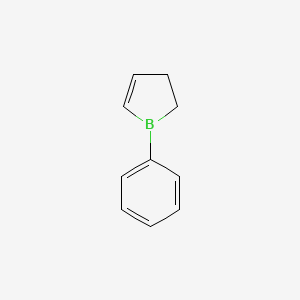
![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)
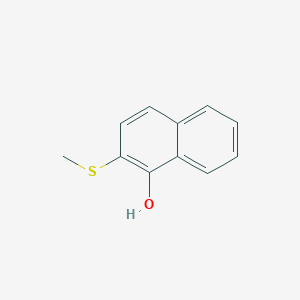

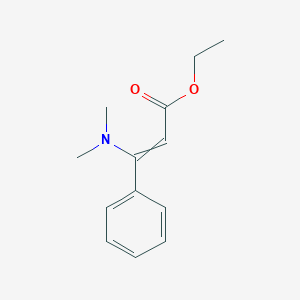
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
